Chaetoquadrin B
Description
Significance of Fungal Secondary Metabolites in Drug Discovery and Biological Research
Fungi are a prolific source of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of the organism. icar.org.inmdpi.com These metabolites exhibit a vast diversity of chemical structures and biological activities, making them a cornerstone of natural product-based drug discovery. icar.org.intandfonline.com Historically, fungal secondary metabolites have provided humanity with transformative medicines, the most notable being the discovery of penicillin, which ushered in the age of antibiotics. tandfonline.comubinkim.com Beyond antibiotics like penicillins and cephalosporins, fungi produce a wide array of other medicinally important compounds, including the cholesterol-lowering drug lovastatin (B1675250) and the immunosuppressant cyclosporine. researchgate.net
The chemical diversity of fungal secondary metabolites is immense, encompassing various classes such as polyketides, alkaloids, terpenoids, and non-ribosomal peptides. researchgate.netresearchgate.net This structural variety translates into a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, antitumor, anti-inflammatory, and enzyme inhibitory properties. mdpi.comnih.gov The unique and complex scaffolds of these natural products often provide novel mechanisms of action, offering solutions to challenges such as antimicrobial resistance and targets for complex diseases like cancer. tandfonline.com Advances in genomics and analytical chemistry continue to unveil the vast untapped potential of fungal secondary metabolism, revealing that many biosynthetic gene clusters for these compounds remain silent under standard laboratory conditions. researchgate.net This suggests that the full chemical repertoire of the fungal kingdom is yet to be explored, promising a continued source of novel lead compounds for pharmaceutical and agrochemical development. icar.org.inubinkim.com
Overview of the Chaetomium Genus as a Producer of Bioactive Compounds
The genus Chaetomium belongs to the family Chaetomiaceae within the Ascomycota and is a large and widely distributed group of fungi, commonly found in soil, air, and on plant matter. nih.govnih.gov This genus is renowned for its ability to produce a remarkable diversity of bioactive secondary metabolites. researchgate.netnih.gov To date, over 200 distinct compounds have been isolated from various Chaetomium species, and this number continues to grow. nih.govnih.gov
The chemical entities produced by Chaetomium are structurally diverse and fall into several major classes, including:
Chaetoglobosins and other cytochalasans nih.govnih.gov
Epipolythiodioxopiperazines nih.gov
Chromones nih.gov
Depsidones nih.gov
Terpenoids and steroids nih.govnih.gov
These compounds have demonstrated a wide range of significant biological activities. Research has shown that metabolites from Chaetomium exhibit potent antitumor, cytotoxic, antimicrobial, antimalarial, and enzyme inhibitory effects. researchgate.netnih.gov For instance, the discovery of cytotoxic chaetoglobosins A and B from Chaetomium globosum in 1973 was a significant early finding. mdpi.com More recent studies have identified various other compounds with promising bioactivities, solidifying the Chaetomium genus as a key resource for the discovery of novel natural products with potential therapeutic applications. nih.govmdpi.com
Historical Context of Chaetoquadrin B Discovery and Initial Characterization
This compound is a member of the chaetoquadrin family of natural products, which are characterized as novel spiroketals featuring a chromone (B188151) (1,4-benzopyran-4-one) fused to a substituted researchgate.netresearchgate.net-spiroketal framework. ubinkim.com
The discovery of this compound was first reported in 2002 by Fujimoto and co-workers. ubinkim.com It was isolated from an ethyl acetate (B1210297) extract of the ascomycete fungus, Chaetomium quadrangulatum (strain 71-NG-22). ubinkim.com In the same study, two other related compounds, Chaetoquadrin A and Chaetoquadrin C, were also isolated and characterized. ubinkim.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(2R,3R,4'S,6'S)-4'-hydroxy-5-methoxy-3,6',8-trimethylspiro[3,4-dihydropyrano[2,3-f]chromene-2,2'-oxane]-10-one |
InChI |
InChI=1S/C20H24O6/c1-10-5-14-16(23-4)8-17-18(15(22)7-11(2)24-17)19(14)26-20(10)9-13(21)6-12(3)25-20/h7-8,10,12-13,21H,5-6,9H2,1-4H3/t10-,12+,13+,20-/m1/s1 |
InChI Key |
MHQCFVVDBXCFCK-SKNNYEEJSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](C[C@]2(O1)[C@@H](CC3=C(C=C4C(=C3O2)C(=O)C=C(O4)C)OC)C)O |
Canonical SMILES |
CC1CC(CC2(O1)C(CC3=C(C=C4C(=C3O2)C(=O)C=C(O4)C)OC)C)O |
Synonyms |
chaetoquadrin B |
Origin of Product |
United States |
Isolation and Production Methodologies of Chaetoquadrin B
Cultivation and Fermentation Strategies for Producer Organisms
The production of Chaetoquadrin B relies heavily on the careful cultivation and fermentation of its producer organisms. These processes are optimized to encourage the synthesis of this specific secondary metabolite.
Optimization of Fungal Culture Conditions for Enhanced Metabolite Production
The yield of secondary metabolites like this compound is significantly influenced by the conditions under which the producing fungus is grown. nih.gov Key factors that are manipulated to enhance production include the composition of the culture medium, pH, temperature, and aeration. nih.govtums.ac.ir
For many fungi within the Chaetomium genus, the ideal temperature for growth and metabolite production ranges between 25-32 degrees Celsius. fertnz.co.nz The pH of the culture medium is another critical parameter, with neutral pH levels often favoring optimal growth and production of certain metabolites. nih.gov For instance, studies on Chaetomium globosum have shown that while the fungus can grow over a wide pH range (4.3 to 9.4), optimal growth and production of some of its mycotoxins occur at a neutral pH. nih.gov
The nutritional composition of the growth medium is paramount. Carbon and nitrogen sources are fundamental for fungal growth and metabolism. fertnz.co.nz Glucose is a commonly preferred carbon source for many fungal species. wikipedia.org However, the specific type and concentration of these nutrients can be adjusted to steer the fungal metabolism towards the production of desired compounds. scispace.com Response Surface Methodology (RSM) is a statistical approach often employed to optimize these media components and culture conditions for maximizing the yield of specific fungal metabolites. tums.ac.irnih.gov
| Factor | Optimal Range/Condition | Source |
| Temperature | 25-32°C for many Chaetomium species | fertnz.co.nz |
| pH | Neutral pH often optimal for growth and production | nih.gov |
| Carbon Source | Glucose is a common preferred source | wikipedia.org |
| Nitrogen Source | Varies; can be optimized to enhance production | scispace.com |
| Optimization Method | Response Surface Methodology (RSM) | tums.ac.irnih.gov |
Screening of Chaetomium Species for this compound Isolation
The genus Chaetomium is a rich source of diverse secondary metabolites. nih.gov Researchers screen various species within this genus to identify producers of specific compounds like this compound. This involves isolating different fungal strains and analyzing their metabolic profiles. semanticscholar.orgfao.org
Chaetomium quadrangulatum has been identified as a producer of a series of compounds known as chaetoquadrins. researchgate.net Specifically, chaetoquadrins A-K have been isolated from this ascomycete. researchgate.netnih.gov
Chaetomium globosum is a well-studied fungus known for producing a wide array of bioactive metabolites. fertnz.co.nznih.gov Metabolite profiling studies have revealed that C. globosum can produce Chaetoquadrin A. semanticscholar.orgfao.orgicar.org.in This endophytic fungus is found in various environments, including soil and plants. fertnz.co.nzwikipedia.org
Chaetomium aureus, now also known by its synonym Arcopilus aureus, is another species within the Chaetomiaceae family. wikipedia.org While it is recognized for producing metabolites like resveratrol (B1683913) and sclerotiorin, its role as a direct source of this compound is less documented in readily available literature. wikipedia.org However, given the metabolic diversity within the genus, it remains a potential candidate for screening.
Bioreactor Systems for Scalable Production
For large-scale production of fungal metabolites, bioreactors are essential. google.com These systems allow for the controlled cultivation of microorganisms in submerged or solid-state fermentation, providing a means to scale up production from laboratory flasks. google.comuliege.be
Bioreactors offer several advantages, including better control over critical parameters like temperature, pH, nutrient levels, and oxygen supply. google.com This controlled environment can lead to higher cell biomass and, consequently, an increased yield of the desired secondary metabolite. google.com Different types of bioreactors, such as stirred-tank, airlift, and biofilm reactors, can be employed depending on the specific requirements of the fungal culture. uliege.be For filamentous fungi like Chaetomium, which can be sensitive to shear stress, bioreactor design and operation are critical to maintaining cell viability and productivity. google.com Solid-state fermentation (SSF) is another approach where the fungus is grown on a solid substrate with limited free water, which can sometimes enhance the production of certain secondary metabolites. tandfonline.com
| Bioreactor Type | Key Features | Application |
| Stirred-Tank | Mechanical agitation for mixing and aeration. | Common for submerged fermentation, but shear stress can be a concern for filamentous fungi. |
| Airlift | Mixing and aeration provided by sparging air or gas. | Lower shear environment compared to stirred-tank reactors. |
| Biofilm | Fungi are immobilized on a support surface. | Can lead to high cell densities and process intensification. uliege.be |
| Solid-State Fermentation | Fungi grow on a solid, moist substrate. | Can enhance the production of specific secondary metabolites. tandfonline.com |
Advanced Separation and Purification Techniques
The isolation of specific bioactive compounds from complex natural sources, such as fungal cultures, necessitates sophisticated separation and purification strategies. For a non-volatile secondary metabolite like this compound, these methodologies are critical for obtaining the pure compound required for structural elucidation and further research. The process typically involves an initial extraction from the fungal biomass or culture broth, followed by multi-step chromatographic purification.
Chromatographic Methodologies (e.g., HPLC, UPLC, Flash Chromatography)
Chromatography is a fundamental separation technique where components of a mixture are distributed between a stationary phase and a mobile phase that moves in a definite direction. researchgate.net Differences in the chemical and physical properties of compounds, such as polarity, size, and charge, cause them to move at different rates through the chromatographic system, enabling their separation. ksu.edu.sabioanalysis-zone.com For the purification of complex polyketides like this compound, a series of chromatographic steps are typically employed, often starting with lower resolution techniques for bulk separation and progressing to high-resolution methods for final purification. ksu.edu.sa
Flash Chromatography
Flash chromatography is a preparative, air-pressure-driven version of column chromatography that is often used for the rapid, initial separation of crude extracts. It is faster than traditional gravity-fed column chromatography and is suitable for purifying gram-to-kilogram quantities of material. While specific flash chromatography protocols for this compound are not detailed in the available literature, it is a standard preliminary purification step for separating major compound classes from crude fungal extracts, such as the ethyl acetate (B1210297) or chloroform (B151607) extracts from which chaetoquadrins have been sourced. ubinkim.comresearchgate.net This technique would typically be used to fractionate the initial extract based on polarity, enriching the fractions that contain this compound before finer purification steps are applied.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification of natural products. waters.com It utilizes high pressure to pass the mobile phase through a column packed with small-diameter particles, leading to high-resolution separations. researchgate.net Reversed-phase HPLC, where the stationary phase is non-polar (like C18) and the mobile phase is a polar solvent mixture (often water and acetonitrile (B52724) or methanol), is particularly common. ksu.edu.sa The separation is based on the differential partitioning of the sample components between the two phases.
In the context of isolating compounds like this compound, HPLC is used in the final stages of purification. chromatographyonline.com Fractions obtained from initial chromatographic steps are subjected to one or more rounds of preparative or semi-preparative HPLC to isolate the pure compound. The process can be scaled from analytical quantities (micrograms to milligrams) for identification to preparative quantities (grams) for extensive studies. chromatographyonline.com
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, employing columns with packing particles smaller than 2 µm in diameter. researchgate.netglobalresearchonline.net This reduction in particle size, combined with systems designed to handle the resulting high back-pressures (up to 100 MPa), allows for separations with substantially increased speed, resolution, and sensitivity compared to traditional HPLC. globalresearchonline.netamericanpharmaceuticalreview.com
UPLC, often coupled with mass spectrometry (UPLC-MS), is a powerful technique for metabolomic profiling and identifying specific compounds within a complex mixture. researchgate.net For instance, UPLC-QToF-ESIMS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Electrospray Ionization Mass Spectrometry) analysis was used to identify a range of non-volatile metabolites, including Chaetoquadrin A, from the chloroform-soluble fraction of the fungus Chaetomium globosum. researchgate.netsemanticscholar.org This high-resolution technique is crucial for detecting and tentatively identifying compounds like this compound in crude extracts before undertaking large-scale purification. The ability to rapidly develop methods on a UPLC system which can then be transferred to an HPLC system for preparative scale-up is a key advantage in the natural product discovery workflow. waters.comlcms.cz
| Technique | Principle | Typical Application in this compound Isolation |
| Flash Chromatography | Medium-pressure liquid chromatography using a solid stationary phase for rapid, preparative-scale separation. | Initial fractionation of the crude fungal extract to separate compounds based on polarity. |
| HPLC | High-pressure liquid chromatography using small particle size columns for high-resolution analytical or preparative separations. researchgate.net | Final purification of enriched fractions to obtain pure this compound. |
| UPLC | Utilizes sub-2 µm particle columns under very high pressure for rapid, high-resolution, and sensitive analysis. globalresearchonline.net | Rapid screening and identification of this compound in crude extracts (metabolomic profiling), often coupled with mass spectrometry. researchgate.net |
Extraction Protocols for Non-Volatile Secondary Metabolites
The isolation of this compound, a non-volatile secondary metabolite, begins with its extraction from the source organism, typically a fungus from the Chaetomium or Aspergillus genus. ubinkim.commdpi.com The goal of the extraction protocol is to efficiently remove the target compound from the fungal biomass and/or the culture medium into a solvent, from which it can be further purified.
The choice of solvent is critical and is based on the polarity of the target metabolite. This compound has been successfully isolated from fungal cultures using solvent extraction with moderately polar solvents. For example, chaetoquadrins A and B were first isolated from an ethyl acetate extract of the fungus Chaetomium quadrangulatum. ubinkim.com In other studies, chloroform was used to extract metabolites, including Chaetoquadrin A, from Chaetomium globosum. researchgate.netsemanticscholar.org
A general approach for extracting a broad range of non-volatile secondary metabolites involves sequential extraction with solvents of increasing polarity. csic.es A typical protocol might start with a polar solvent like aqueous ethanol (B145695) to extract water-soluble compounds, followed by a less polar solvent like dichloromethane (B109758) or ethyl acetate to capture compounds of intermediate to low polarity. csic.es For instance, a common procedure involves grinding freeze-dried fungal material and extracting it overnight with a solvent like 50% ethanol. csic.es The resulting mixture is then filtered, and the crude extract is concentrated. This extract can then be partitioned against a water-immiscible solvent to further separate compounds based on their polarity.
Advanced Structural Characterization and Elucidation of Chaetoquadrin B
Spectroscopic Analysis for Definitive Structural Assignment
A suite of powerful spectroscopic techniques has been employed to unambiguously determine the molecular architecture of Chaetoquadrin B.
Multidimensional NMR spectroscopy is a cornerstone in the structural elucidation of natural products like this compound. princeton.eduua.es One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides initial information on the types and numbers of protons and carbons present in the molecule. hmdb.carsc.org
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular fragments. nih.govresearchgate.netsinica.edu.tw
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the spin systems of the molecule. princeton.eduua.es
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, assigning specific protons to their attached carbons. princeton.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons (typically over two to three bonds), which is instrumental in connecting different spin systems and piecing together the carbon skeleton. princeton.eduresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of protons, which is critical for determining the relative stereochemistry and conformation of the molecule. princeton.eduua.es
While specific NMR data for this compound is not detailed in the provided search results, the combined application of these techniques allows for the complete assignment of all proton and carbon signals and the establishment of the planar structure. rsc.org The related compound, chaetosemin A, had its complete proton and carbon assignments accomplished through HMBC, COSY, and HSQC experiments. rsc.org
Table 1: Representative NMR Spectroscopic Data for a Related Chromone (B188151) Skeleton
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (H to C) | COSY Correlations (H to H) |
| 2 | 164.5 | |||
| 3 | 112.8 | 6.15, s | C-2, C-4, C-4a | |
| 4 | 178.9 | |||
| 4a | 124.5 | |||
| 5 | 157.8 | |||
| 6 | 99.2 | 6.35, d, 2.1 | C-5, C-7, C-8, C-4a | H-8 |
| 7 | 166.2 | |||
| 8 | 94.5 | 6.45, d, 2.1 | C-6, C-7, C-4a, C-5 | H-6 |
| 2-CH₃ | 20.1 | 2.35, s | C-2, C-3 | |
| 7-OCH₃ | 56.5 | 3.85, s | C-7 |
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of this compound. nih.govnih.gov By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS provides an elemental composition, which is a critical piece of data in the early stages of structure elucidation. nih.govhpst.cz For instance, the molecular formula for this compound has been established as C₂₀H₂₄O₆. np-mrd.org
Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by fragmenting the parent ion and analyzing the resulting product ions. bruker.comnationalmaglab.orgwikipedia.orgwardelab.comamazonaws.com This fragmentation pattern provides valuable information about the connectivity of the molecule, helping to confirm the proposed structure derived from NMR data. nationalmaglab.org The process involves selecting the precursor ion (the ionized molecule) in the first mass spectrometer, inducing fragmentation, and then analyzing the fragment ions in a second mass spectrometer. wikipedia.orgamazonaws.com
Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules like this compound. jascoinc.comwikipedia.orglibretexts.org This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms, particularly at stereogenic centers. jascoinc.comuconn.edu
For complex molecules, experimental CD spectra are often compared with those predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), to confidently assign the absolute stereochemistry of all chiral centers. researchgate.net This comparison was used to determine the absolute configurations of the related compounds chaetoxanthones D and C. researchgate.net
When a suitable single crystal of a compound can be obtained, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry. wikipedia.orgtulane.edu This technique involves diffracting a beam of X-rays off the crystal lattice. wikipedia.org The resulting diffraction pattern is used to generate a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined. wikipedia.org
While a crystal structure for this compound itself is not reported in the provided results, the absolute configuration of the related compound, chaetosemin A, was confirmed by X-ray crystallographic analysis. rsc.orgrsc.org This highlights the power of this technique for unambiguous stereochemical assignment in this class of compounds. alljournals.cnyidu.edu.cn
Computational Approaches in Structure Elucidation
Computational chemistry plays an increasingly vital role in complementing experimental data for the structural elucidation of complex natural products.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. wikipedia.orgiaea.orgresearchgate.net In the context of structural elucidation, DFT calculations are used to predict various spectroscopic properties. aps.org For example, DFT can be used to calculate NMR chemical shifts (both ¹H and ¹³C). By comparing the calculated NMR data with the experimental values, the proposed structure can be validated. This approach is particularly useful for distinguishing between possible isomers.
Furthermore, as mentioned in section 3.1.3, DFT calculations are crucial for interpreting CD spectra to determine the absolute configuration of chiral molecules. researchgate.net The theoretical CD spectrum for each possible stereoisomer is calculated and compared to the experimental spectrum to find the best match.
Computer-Assisted Structure Elucidation (CASE) Software Application
The definitive structural determination of complex natural products like this compound relies on the comprehensive analysis of spectroscopic data. While traditional manual interpretation of 1D and 2D Nuclear Magnetic Resonance (NMR) spectra is foundational, the early 2000s saw the growing application of Computer-Assisted Structure Elucidation (CASE) to handle the intricacy and vastness of the data generated for such molecules. abdn.ac.uknih.gov Given the complex tetracyclic spiroketal framework of this compound, it represents an ideal candidate for the application of CASE software, which excels at methodically assembling all possible structures from a given set of spectroscopic constraints. rsc.org
CASE programs systematically utilize correlation data from 2D NMR experiments, primarily COSY (Correlation Spectrometry) and HMBC (Heteronuclear Multiple Bond Correlation), to construct a molecular connectivity diagram. rsc.org This process is unbiased by previous knowledge of similar structures, which helps to prevent the misassignment of novel molecular skeletons. abdn.ac.uk
For a molecule such as this compound, the process using a CASE system, like the commercially available ACD/Structure Elucidator or similar programs of that era, would involve several key steps. nih.govacdlabs.com First, the molecular formula, C₂₀H₂₄O₆, as determined by High-Resolution Mass Spectrometry (HRMS), would be inputted. This defines the atomic "building blocks" available for assembly. Next, the 1D and 2D NMR data are loaded into the software.
The program then analyzes the Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each proton with its directly attached carbon. Subsequently, the system processes COSY correlations to identify proton-proton spin systems, and crucially, interprets the long-range proton-carbon correlations from the HMBC spectrum to piece together the molecular skeleton. rsc.org The software generates all possible structural isomers that are consistent with this complete set of NMR data. psu.edu
A critical final step in the CASE workflow is the ranking of the generated candidate structures. This is typically achieved by comparing the experimentally observed ¹³C NMR chemical shifts with shifts predicted for each computer-generated isomer using empirical algorithms. mdpi.com The structure with the lowest deviation between experimental and predicted shifts is proposed as the most probable candidate. This computational verification step significantly enhances the confidence in the proposed structure before undertaking lengthy total synthesis for absolute confirmation. mdpi.com
Research Findings & Data Tables
The application of a CASE system to this compound would begin with the input of its fundamental spectroscopic data. The software would process these data to generate and rank potential structures.
Table 1: Input Spectroscopic Data for this compound
| Data Type | Information Provided | Purpose in CASE Analysis |
| Molecular Formula | C₂₀H₂₄O₆ | Defines the exact number and type of atoms available for structure generation. |
| ¹H NMR | Chemical shifts and multiplicities of all protons. | Provides information about the chemical environment and connectivity of protons. |
| ¹³C NMR | Chemical shifts of all 20 carbon atoms. | Serves as the primary dataset for ranking candidate structures via chemical shift prediction. |
| COSY | Correlations between coupled protons. | Identifies H-H spin systems, establishing connectivity between adjacent protons. |
| HSQC | Direct one-bond ¹H-¹³C correlations. | Assigns protons to their directly attached carbons. |
| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. | Provides the crucial data for connecting different spin systems and fragments to build the carbon skeleton. |
Table 2: Representative ¹³C NMR Data for this compound and a Hypothetical CASE Prediction Output
This table illustrates how a CASE program would compare the experimental ¹³C NMR data of the correct structure of this compound against the predicted values for itself and a hypothetical alternative isomer (Isomer X) that might be generated based on the same molecular formula and some of the spectroscopic data.
| Carbon Atom | Experimental δC (ppm) for this compound | Predicted δC (ppm) for this compound (Correct Structure) | Predicted δC (ppm) for Hypothetical Isomer X | Deviation (Δδ) for Correct Structure | Deviation (Δδ) for Isomer X |
| C-2 | 164.2 | 163.9 | 165.1 | 0.3 | -0.9 |
| C-3 | 111.9 | 112.5 | 110.8 | -0.6 | 1.1 |
| C-4 | 175.9 | 175.5 | 176.5 | 0.4 | -0.6 |
| C-4a | 112.1 | 112.8 | 113.2 | -0.7 | -1.1 |
| C-5 | 158.3 | 158.0 | 157.5 | 0.3 | 0.8 |
| C-6 | 115.9 | 116.2 | 120.5 | -0.3 | -4.6 |
| C-7 | 161.4 | 161.0 | 160.9 | 0.4 | 0.5 |
| C-8 | 97.4 | 97.9 | 98.2 | -0.5 | -0.8 |
| C-8a | 155.8 | 155.5 | 154.9 | 0.3 | 0.9 |
| C-2' | 36.2 | 36.5 | 35.8 | -0.3 | 0.4 |
| C-3' | 79.5 | 79.1 | 78.5 | 0.4 | 1.0 |
| C-4' | 36.8 | 37.1 | 40.1 | -0.3 | -3.3 |
| C-5' | 68.3 | 68.0 | 67.5 | 0.3 | 0.8 |
| C-6' | 42.1 | 42.5 | 41.8 | -0.4 | 0.3 |
| C-7' | 64.9 | 65.2 | 66.0 | -0.3 | -1.1 |
| C-2-CH₃ | 20.3 | 20.1 | 19.9 | 0.2 | 0.4 |
| C-7-OCH₃ | 56.4 | 56.2 | 56.8 | 0.2 | -0.4 |
| C-2'-CH₃ | 16.9 | 17.2 | 16.5 | -0.3 | 0.4 |
| C-5'-OH | - | - | - | - | - |
| C-7'-CH₃ | 21.4 | 21.1 | 21.8 | 0.3 | -0.4 |
| Average Deviation | 0.34 | 1.21 |
The significantly lower average deviation for the correct structure of this compound compared to any other generated isomer would provide strong evidence for its validity, guiding the research and ultimately being confirmed by total synthesis.
Biosynthetic Pathway Elucidation of Chaetoquadrin B
Precursor Incorporation Studies
The backbone of Chaetoquadrin B is polyketide in origin, a large class of secondary metabolites synthesized through the repeated condensation of small carboxylic acid units. wikipedia.org The biosynthesis of polyketides is analogous in many ways to fatty acid synthesis, involving a core set of enzymatic reactions. rasmusfrandsen.dk For chromone-containing polyketides like this compound, the biosynthesis is believed to start with an acetyl-CoA starter unit and multiple malonyl-CoA extender units. These precursors are condensed in a stepwise fashion by a polyketide synthase (PKS) enzyme to build a linear poly-β-keto chain, which serves as the foundational scaffold for subsequent cyclization and modification.
Genetic and Enzymatic Basis of Biosynthesis
The generation of the complex this compound structure from simple precursors is governed by a dedicated gene cluster that encodes all the necessary biosynthetic machinery. This includes the core polyketide synthase and a suite of tailoring enzymes that modify the polyketide intermediate.
Fungal polyketides are typically synthesized by large, multifunctional Type I PKSs. nih.gov These enzymes are organized into modules, where each module is responsible for one cycle of chain extension. rasmusfrandsen.dk The biosynthesis of the aromatic core of this compound is likely initiated by a non-reducing PKS. This type of PKS contains a minimal set of domains: a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. nih.gov The absence of reducing domains (ketoreductase, dehydratase, enoyl reductase) ensures that the ketone groups on the growing polyketide chain remain largely unmodified, facilitating the subsequent cyclization and aromatization reactions to form the chromone (B188151) ring. rasmusfrandsen.dknih.gov
Alternatively, a Type III PKS could be involved. wikipedia.org These simpler enzymes, like chalcone (B49325) synthase, also produce aromatic polyketides and use free acyl-CoA substrates without the need for an ACP domain. wikipedia.orgnih.gov
Table 1: Essential Domains of a Putative this compound Polyketide Synthase
| Domain | Function |
|---|---|
| Acyltransferase (AT) | Selects and loads the acetyl-CoA starter and malonyl-CoA extender units onto the ACP domain. mdpi.com |
| Acyl Carrier Protein (ACP) | Covalently tethers the growing polyketide chain via a phosphopantetheine arm. wikipedia.org |
| Ketosynthase (KS) | Catalyzes the crucial Claisen condensation reaction for carbon-carbon bond formation, extending the polyketide chain. mdpi.com |
| Thioesterase (TE) | Often found at the C-terminus, this domain releases the final polyketide product from the PKS enzyme, frequently with concomitant cyclization. beilstein-journals.org |
Once the polyketide chain is synthesized and released from the PKS, it undergoes a series of enzymatic modifications to yield the final this compound structure. These tailoring reactions are critical for the compound's structural diversity and biological activity. The enzymes responsible for these steps are typically encoded by genes located within the same biosynthetic gene cluster as the PKS. rasmusfrandsen.dk
Key post-PKS modifications likely include:
Oxidations: Monooxygenases and dioxygenases, often cytochrome P450 enzymes, are responsible for introducing hydroxyl groups at specific positions on the aromatic framework. These hydroxylations are crucial for the subsequent formation of the spiroketal.
Methylations: Methyltransferases catalyze the transfer of a methyl group, typically from S-adenosyl methionine (SAM), to specific hydroxyl or carbon atoms.
Cyclizations: Cyclase enzymes guide the intramolecular folding and condensation of the polyketide chain to form the heterocyclic rings of the chromone and spiroketal structures. nih.gov
Proposed Biosynthetic Cascade and Intermediate Identification
The assembly of this compound proceeds through a highly orchestrated cascade of reactions, beginning with the formation of the chromone core, followed by the intricate spiroketalization.
The chromone scaffold is a defining feature of this compound. In fungi and plants, chromones are typically derived from polyketide precursors. nih.govacs.org The biosynthesis is proposed to proceed via an intramolecular cyclization of the enzyme-bound polyketide chain. This process, often catalyzed by a dedicated cyclase domain or occurring spontaneously after release from the PKS, would form the characteristic γ-pyrone ring fused to the benzene (B151609) ring, establishing the fundamental chromone framework. The specific substitution pattern of the chromone is determined by the folding of the polyketide precursor and subsequent tailoring reactions.
The tetracyclic spiroketal system is arguably the most complex structural feature of this compound. dokumen.pub Spiroketals are generally formed through the intramolecular cyclization of a linear precursor containing a ketone and two hydroxyl groups. chemtube3d.combeilstein-journals.org In the biosynthesis of this compound, it is proposed that a series of post-PKS hydroxylations generates a key intermediate with the necessary functional groups in a sterically favorable arrangement.
The formation of the spiroketal is likely catalyzed by a cyclase enzyme or occurs under acidic conditions, proceeding through a series of hemiketal and enol ether transformations. beilstein-journals.org This cascade involves the nucleophilic attack of two separate hydroxyl groups onto a single ketone carbonyl carbon, ultimately forming the dual five- and six-membered rings linked at a central spiro-carbon atom. This reaction sequence is a critical step, drastically remodeling the molecular scaffold to create the final, complex architecture of this compound. nih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| Chaetoquadrin A |
| This compound |
| Chaetoquadrin F |
| Chaetoquadrin G |
| Chaetoquadrin H |
| Acetyl-CoA |
| Malonyl-CoA |
| S-adenosyl methionine |
Chemical Synthesis and Analog Development of Chaetoquadrin B
Total Synthesis Strategies and Methodological Innovations
The first total synthesis of Chaetoquadrin B, along with its stereoisomers Chaetoquadrin A and C, was a landmark achievement that validated their proposed structures. ubinkim.comnih.gov The synthetic approach was characterized by a series of strategic and methodologically innovative steps designed to efficiently assemble the core structural features of the molecule.
Key Synthetic Transformations
A cornerstone of the successful total synthesis was the strategic implementation of several powerful chemical reactions. ubinkim.comnih.gov These key transformations were instrumental in constructing the complex carbocyclic and heterocyclic framework of this compound.
Aromatic Claisen Rearrangement: This pericyclic reaction was pivotal in the early stages of the synthesis to establish a key carbon-carbon bond and introduce functionality onto the aromatic chromone (B188151) core. ubinkim.com The rearrangement of an allyl phenyl ether precursor set the stage for subsequent elaborations. ubinkim.com
Asymmetric Boron Aldol (B89426) Reaction: To control the stereochemistry of the acyclic chain that would ultimately form part of the spiroketal, an asymmetric boron-mediated aldol reaction was employed. ubinkim.comnih.gov This reaction between a chiral boron enolate and an aldehyde fragment proceeded with a notable degree of diastereoselectivity, which was crucial for establishing the correct relative stereochemistry in the final natural product. ubinkim.com
Acid-Catalyzed Spiroketalization: The final ring-closing step to form the characteristic egrassbcollege.ac.inegrassbcollege.ac.in-spiroketal system was achieved through an acid-catalyzed spiroketalization of a β-hydroxy ketone precursor. ubinkim.comnih.gov This reaction, proceeding under thermodynamic control, allowed for the formation of the desired spiroketal architecture. researchgate.net
Stereoselective and Stereospecific Approaches
The synthesis of this compound necessitated a keen focus on stereochemical control. A reaction is considered stereoselective when it preferentially forms one stereoisomer over others from a single reactant that can produce multiple stereoisomers. egrassbcollege.ac.inchemistrydocs.comorganicchemistrytutor.com In contrast, a stereospecific reaction is one where different stereoisomers of the starting material react to give stereoisomerically distinct products. organicchemistrytutor.comalrasheedcol.edu.iq
In the synthesis of this compound, the asymmetric boron aldol reaction is a prime example of a stereoselective process. ubinkim.comnih.gov The use of a chiral auxiliary in the boron reagent guided the nucleophilic addition to the aldehyde, resulting in the preferential formation of one diastereomer of the β-hydroxy ketone intermediate. ubinkim.com This selectivity was vital for ultimately obtaining the correct stereoisomeric configuration of this compound.
Challenges and Solutions in Complex Spiroketal Synthesis
The construction of the benzannulated egrassbcollege.ac.inegrassbcollege.ac.in-spiroketal core of this compound presented a significant synthetic challenge. ubinkim.com Spiroketals can exist as multiple diastereomers, and controlling the stereochemistry at the spirocyclic center is often difficult. researchgate.net
The key to overcoming this challenge in the synthesis of this compound was the final acid-mediated spiroketalization step. ubinkim.comnih.gov By treating the deprotected β-hydroxy ketone precursor with an acid catalyst, an equilibrium is established between the open-chain form and the various possible spiroketal diastereomers. Under these thermodynamically controlled conditions, the most stable diastereomer is preferentially formed. researchgate.net In the case of this compound, this thermodynamic preference led to the desired stereochemical outcome at the spirocyclic center, thus providing a clean and efficient route to the natural product's core structure. ubinkim.com
Semisynthesis Approaches from Related Natural Products
Currently, there is a lack of published research detailing semisynthesis approaches that specifically start from related natural products to produce this compound. The primary focus in the literature has been on the total synthesis of this complex molecule.
Design and Synthesis of this compound Analogs and Derivatives
The development of analogs and derivatives of this compound is a crucial step in understanding its biological activity and potentially improving its therapeutic properties.
Rational Design Based on Structure-Activity Relationships (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to the rational design of new, potentially more potent or selective analogs. nih.govnih.gov While specific, extensive SAR studies for this compound are not yet widely published, the general principles of this approach guide the design of new molecules. By systematically modifying different parts of the this compound scaffold—such as the chromone ring, the spiroketal system, or the side chain—and evaluating the biological activity of the resulting analogs, researchers can deduce which structural features are essential for its effects. chemrxiv.org For instance, modifications to the chromone core could explore the impact of different substitution patterns on activity. researchgate.net Similarly, altering the stereochemistry or substituents on the spiroketal rings would provide insight into the spatial requirements of its biological target. nih.gov
Combinatorial Chemistry Approaches to Expand Chemical Space
The exploration and expansion of the chemical space surrounding a biologically active natural product like this compound are pivotal for elucidating structure-activity relationships (SAR) and identifying analogs with improved therapeutic potential. Combinatorial chemistry, a paradigm of modern drug discovery, offers a powerful suite of strategies to achieve this. nih.gov It enables the rapid, systematic, and efficient synthesis of large numbers of structurally related compounds, known as a chemical library. nih.gov While the total synthesis of this compound has been achieved through linear, multi-step sequences, the application of combinatorial approaches to this specific molecule remains a prospective yet highly valuable endeavor. The principles of these approaches, successfully applied to other complex natural products, provide a clear blueprint for how the chemical space of this compound could be systematically expanded. nih.govedelris.com
Natural products are considered excellent starting points for combinatorial libraries because they occupy regions of chemical space that are proven to be biologically relevant. edelris.comnih.gov Strategies for expanding the chemical diversity around a core scaffold like this compound can range from simple analog generation to more complex skeletal diversification.
One of the most direct applications of combinatorial chemistry is the parallel modification of existing functional groups on the natural product scaffold. The structure of this compound features several sites amenable to such modifications, including hydroxyl groups and the aromatic ring system. A hypothetical combinatorial library could be constructed by reacting a late-stage intermediate or the final natural product with a diverse set of building blocks. For instance, the hydroxyl groups could be acylated or etherified with a variety of reagents, while the aromatic ring could be functionalized using cross-coupling reactions.
A more sophisticated strategy is Diversity-Oriented Synthesis (DOS). nih.govrsc.org Unlike traditional combinatorial chemistry which focuses on decorating a single scaffold, DOS aims to create a library of compounds with diverse molecular skeletons. rsc.orgcam.ac.uk This can be achieved by designing a branched synthetic pathway where key intermediates can be funneled into different reaction cascades, each leading to a unique core structure. nih.gov This approach is particularly suited for exploring novel regions of chemical space and identifying compounds with entirely new biological activities. nih.gov For this compound, a DOS approach could involve intercepting an advanced intermediate prior to the key spiroketalization step and diverting it towards the formation of alternative heterocyclic systems.
The spiroketal core of this compound is a key structural feature found in numerous bioactive natural products. acs.orgnih.gov Research has demonstrated the successful application of combinatorial synthesis to create libraries of natural product-like molecules based on a spiroketal template. acs.orgacs.org In one such study, a rigid spiroketal scaffold with three independently addressable functional groups was synthesized and used to generate a library of compounds through parallel synthesis. nih.govacs.org This provides a direct precedent for how a this compound-inspired library could be developed. A synthetic precursor to this compound's spiroketal could be designed with strategically placed functional groups that serve as handles for diversification, allowing for the introduction of a wide array of substituents.
To illustrate how a combinatorial library around the this compound core might be constructed, the following tables outline potential building blocks and the resulting hypothetical structures. This approach would systematically probe the impact of different substituents on the molecule's biological activity.
Detailed Research Findings
While specific studies on the combinatorial synthesis of this compound have not been published, the broader field of natural product synthesis provides extensive evidence for the utility of this approach. For example, diversity-oriented synthesis has been used to generate libraries of natural product-like compounds that have yielded new bioactive molecules. nih.gov The strategy of using a natural product scaffold for combinatorial derivatization has been successfully applied to steroids, terpenes, and alkaloids, demonstrating its broad applicability. scielo.br Furthermore, the combinatorial synthesis of libraries based on spiroketal scaffolds has been accomplished, validating the chemical feasibility of applying such methods to a molecule like this compound. acs.orgnih.gov These studies collectively underscore the potential of combinatorial chemistry to unlock the full therapeutic promise of complex natural products by systematically and efficiently exploring their surrounding chemical space. scienceopen.com
Data Tables
Table 1: Illustrative Building Blocks for a Hypothetical this compound Library
This table presents a selection of potential reagents that could be used to modify a this compound precursor at different functionalization points (R¹, R², R³).
| Position | Reagent Class | Examples |
| R¹ (Aromatic Ring) | Boronic Acids (for Suzuki Coupling) | Phenylboronic acid, 4-Fluorophenylboronic acid, 3-Thienylboronic acid |
| Alkynes (for Sonogashira Coupling) | Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene | |
| R² (Hydroxyl Group) | Acyl Chlorides / Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride |
| Alkyl Halides (for Etherification) | Methyl iodide, Benzyl bromide, Propargyl bromide | |
| R³ (Hydroxyl Group) | Isocyanates (for Carbamate Formation) | Phenyl isocyanate, Methyl isocyanate, Ethyl isocyanate |
| Sulfonyl Chlorides | Methanesulfonyl chloride, p-Toluenesulfonyl chloride |
Table 2: Representative Structures from a Hypothetical this compound Analog Library
This table shows hypothetical structures that could be generated by combining building blocks from Table 1 at the designated positions on the this compound core structure.
| Compound ID | R¹ Modification | R² Modification | R³ Modification |
| CB-Analog-001 | Phenyl | Acetyl | Methylcarbamoyl |
| CB-Analog-002 | 4-Fluorophenyl | Benzyl | Phenylcarbamoyl |
| CB-Analog-003 | 3-Thienyl | Benzoyl | Methanesulfonyl |
| CB-Analog-004 | Phenylethynyl | Propargyl | p-Toluenesulfonyl |
Mechanistic Biological Investigations of Chaetoquadrin B
Cellular and Molecular Targets Identification
A thorough search of scientific databases and literature has yielded no studies identifying the specific cellular and molecular targets of Chaetoquadrin B.
Topoisomerase IIα Inhibition Investigations
No research has been published detailing any investigation into the potential for this compound to act as an inhibitor of the enzyme Topoisomerase IIα.
Other Identified Enzyme Inhibitory Activities
Beyond the specific enzymes listed above, no other enzyme inhibitory activities for this compound have been identified or reported in the available literature.
In Vitro Cellular Activity Profiling
There is a lack of published research on the in vitro cellular activity of this compound, particularly concerning its antifungal properties against the specified pathogens.
Antifungal Mechanisms and Target Pathogens (e.g., Bipolaris sorokiniana, Magnaporthe oryzae, Gibberella saubinettii)
No studies were found that describe the antifungal mechanisms of this compound or its activity against the plant pathogens Bipolaris sorokiniana, Magnaporthe oryzae, or Gibberella saubinettii. Therefore, no data on its efficacy or mode of action against these specific fungal species is available.
Due to the absence of specific research findings for this compound in the requested areas, it is not possible to generate the detailed and scientifically accurate article as instructed.
Compound Names Mentioned
Cytotoxicity Mechanisms in Cancer Cell Lines (e.g., K562, HL-60, HeLa, BGC-823)
While comprehensive studies detailing the specific cytotoxic mechanisms of this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, the activity of related fungal metabolites in specific cell lines provides insight into potential mechanisms of action. Research into compounds with similar structural motifs or from related fungal origins suggests that the induction of apoptosis is a primary mechanism for their anticancer effects.
For instance, studies on the human leukemia cell line K562 with other fungal-derived alkaloids have demonstrated potent cytotoxic effects mediated through the intrinsic apoptosis pathway. One such compound, chaetominine, was found to inhibit the proliferation of K562 cells in a dose- and time-dependent manner. nih.gov The mechanism was characterized by an upregulation of the Bax/Bcl-2 ratio, which leads to a decrease in the mitochondrial membrane potential. nih.gov This event triggers the release of cytochrome c from the mitochondria into the cytosol, activating Apaf-1 and subsequently initiating a caspase cascade involving caspase-9 and the executioner caspase-3. nih.gov This sequence of events culminates in apoptotic cell death, characterized by DNA fragmentation and the appearance of apoptotic bodies. nih.gov Chaetominine exhibited selective cytotoxicity, showing significantly less effect on normal human peripheral blood mononuclear cells. nih.gov
In the context of the HL-60 promyelocytic leukemia cell line, other natural products like ellipticine have been shown to exert cytotoxicity through mechanisms involving DNA damage. nih.gov These mechanisms include intercalation into DNA, the inhibition of topoisomerase II, and the formation of covalent DNA adducts, which ultimately trigger cell cycle arrest and apoptosis. nih.gov The effectiveness of such compounds often correlates with the levels of DNA adducts formed within the cancer cells. nih.gov
Although these findings pertain to compounds other than this compound, they establish plausible and well-characterized pathways by which complex natural products can induce cytotoxicity in cancer cell lines like K562 and HL-60. Further investigation is required to determine if this compound employs similar or distinct mechanisms to exert its effects in these and other cancer cell lines such as HeLa and BGC-823.
| Compound | Cell Line | Key Mechanistic Events | Reference |
|---|---|---|---|
| Chaetominine | K562 | Upregulation of Bax/Bcl-2 ratio, mitochondrial membrane potential loss, cytochrome c release, activation of caspase-9 and caspase-3. | nih.gov |
| Ellipticine | HL-60 | DNA intercalation, inhibition of topoisomerase II, formation of covalent DNA adducts. | nih.gov |
Mechanisms of Antagonism Against Plant Pathogens
This compound is isolated from fungi of the Chaetomium genus, which are well-regarded for their capacity to act as biological control agents against a variety of plant pathogens. The antagonistic activity of Chaetomium species is largely attributed to the production of a diverse array of secondary metabolites, including compounds like this compound. The primary mechanism of antagonism is antibiosis, where these secreted compounds directly inhibit the growth and development of pathogenic fungi.
Studies on metabolites from Chaetomium globosum have identified compounds with potent antifungal properties. For example, chaetoviridins A and B, which are structurally related to the azaphilone class of fungal pigments, have demonstrated significant efficacy in controlling diseases such as rice blast (Magnaporthe grisea) and wheat leaf rust (Puccinia recondita). nih.gov In vitro and in vivo tests showed that these compounds could suppress disease development by over 80% at concentrations as low as 62.5 µg/mL. nih.gov This provides direct evidence that specific metabolites produced by Chaetomium are responsible for its disease-suppressing ability.
The precise molecular mechanisms by which this compound and related compounds exert their antifungal effects can vary but often involve the disruption of fundamental cellular processes in the pathogen. General mechanisms for antifungal agents include:
Membrane Disruption : Many antifungal compounds interfere with the integrity of the fungal cell membrane. They may complex with essential membrane components like sterols, leading to pore formation, loss of membrane potential, and leakage of vital cellular contents. nih.gov
Enzyme Inhibition : These metabolites can act as inhibitors of crucial enzymes involved in pathogen metabolism, cell wall synthesis, or virulence factor production. mdpi.com
Inhibition of Virulence Factors : Some compounds may not kill the pathogen directly but inhibit its ability to cause disease by, for example, preventing the formation of germ tubes, which are necessary for host cell adhesion and invasion. mdpi.com
While the specific molecular target of this compound is a subject for further detailed investigation, its role as an antibiotic agent produced by a known biocontrol fungus points toward a mechanism of direct inhibition of pathogenic fungal growth.
| Metabolite | Target Pathogen | Observed Effect | Reference |
|---|---|---|---|
| Chaetoviridin A | Magnaporthe grisea (Rice Blast) | >80% disease suppression at 62.5 µg/mL | nih.gov |
| Chaetoviridin A | Puccinia recondita (Wheat Leaf Rust) | >80% disease suppression at 62.5 µg/mL | nih.gov |
| Chaetoviridin A | Phytophthora infestans (Tomato Late Blight) | 50% disease control at 125 µg/mL | nih.gov |
| Chaetoviridin B | Various plant pathogenic fungi | Antifungal activity observed, though generally lower than Chaetoviridin A. | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues
Impact of Structural Modifications on MAO Inhibitory Potency and Selectivity
Monoamine oxidases (MAO-A and MAO-B) are important enzymes that catalyze the deamination of neurotransmitters, and their inhibition is a key strategy for treating neurodegenerative disorders like Parkinson's disease. frontiersin.org While specific structure-activity relationship (SAR) studies focusing on this compound and its direct analogues as MAO inhibitors are not widely published, the principles of SAR can be understood from studies on other classes of compounds that act as MAO inhibitors.
SAR studies on scaffolds such as coumarins have provided valuable insights into the structural requirements for potent and selective MAO inhibition. frontiersin.orgnih.gov These studies typically involve synthesizing a series of derivatives where specific parts of the molecule are systematically modified, followed by biological evaluation to measure inhibitory potency (often expressed as an IC50 value) and selectivity between the MAO-A and MAO-B isoforms.
Key findings from SAR studies on other MAO inhibitors include:
The Role of the Core Scaffold : The central ring system (e.g., coumarin, chromone) serves as a foundational structure for interacting with the active site of the enzyme. nih.gov
Influence of Substituents : The nature, position, and size of substituent groups on the core scaffold are critical. For example, in 3-phenylcoumarin derivatives, substitutions on the phenyl ring can drastically alter both potency and selectivity. frontiersin.org A docking-based SAR analysis can reveal how different functional groups interact with amino acid residues in the enzyme's binding pocket. frontiersin.org
Selectivity Determination : Small structural changes can shift the selectivity from MAO-A to MAO-B, or vice versa. For instance, certain coumarin derivatives show high MAO-B selectivity with inhibition levels over 1600-fold higher compared to MAO-A. nih.gov
To establish an SAR for this compound, a similar approach would be necessary. This would involve the synthesis of analogues with modifications to its benzannulated spiroketal core, such as altering the substituents on the aromatic ring or modifying the side chains, and subsequently testing their inhibitory activity against MAO-A and MAO-B.
| Compound Class | Structural Modification | Effect on MAO-B Inhibition | Selectivity Profile | Reference |
|---|---|---|---|---|
| Coumarin Derivatives | Varied substitutions on the coumarin ring | IC50 values in the µM-nM range | Some compounds show high MAO-A specificity (1000-fold) | nih.gov |
| Coumarin Derivatives | Introduction of specific functional groups | Potent inhibitors with IC50 values as low as 1.2 nM | Some compounds show high MAO-B selectivity (1600-fold) | nih.gov |
| 3-Phenylcoumarins | Modifications on the 3-phenyl ring | Potent inhibition (IC50 = 56 nM for the most active derivative) | Modifications influence selectivity between MAO-A and MAO-B | frontiersin.org |
Correlation between Spiroketal Stereochemistry and Biological Effects
The spiroketal moiety is a defining structural feature of this compound. This rigid, bicyclic system is formed by the intramolecular cyclization of a linear precursor and contains a central quaternary carbon atom where the two rings are joined. The stereochemistry at this spiro-center and other chiral centers within the molecule is critical in determining its three-dimensional shape and, consequently, its biological activity.
The rigid nature of the spiroketal scaffold holds appended functional groups in precise spatial orientations. This conformational rigidity is crucial for specific, high-affinity binding to biological targets such as enzyme active sites or cellular receptors. Even minor changes in stereochemistry can lead to significant differences in biological effects because stereoisomers (enantiomers or diastereomers) can interact differently with the chiral environment of a biological system.
While specific studies comparing the biological activities of different stereoisomers of this compound are limited, the principle of stereochemical importance is well-established for other natural products:
Target Binding : The specific 3D arrangement of atoms in one stereoisomer may allow for optimal hydrogen bonding, hydrophobic interactions, or other non-covalent forces with a target protein, while another isomer may fit poorly or not at all.
Pharmacokinetics : Stereochemistry can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. For example, cellular uptake can be mediated by stereoselective transport systems.
Therefore, the defined stereochemistry of the spiroketal unit in natural this compound is presumed to be essential for its observed biological activities. Any synthetic approach to this compound or its analogues must carefully control the stereochemical outcomes to produce biologically active compounds.
Pharmacophore Modeling and Ligand-Receptor Interactions
Pharmacophore modeling is a computational method used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.trresearchgate.net A pharmacophore model represents the key steric and electronic features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and charged groups, that are necessary for optimal interaction with a biological target. slideshare.netslideshare.net
For a compound like this compound, a pharmacophore model could be developed to understand its interactions with a specific target, such as an enzyme active site. There are two main approaches:
Ligand-Based Modeling : If a series of active molecules (analogues) is known but the structure of the biological target is not, a pharmacophore model can be generated by superimposing the structures of these active ligands and identifying the common chemical features responsible for their activity. nih.gov
Structure-Based Modeling : If the 3D structure of the target protein (e.g., from X-ray crystallography) is available, a pharmacophore can be derived by analyzing the key interaction points within the binding site. nih.gov
Once a pharmacophore model is developed and validated, it serves as a 3D query for virtual screening of large compound databases to identify new molecules that match the pharmacophoric features and are therefore likely to be active. dergipark.org.tr Furthermore, the model provides crucial insights into ligand-receptor interactions. By mapping the features of this compound onto the model, researchers can hypothesize which parts of the molecule are critical for binding. This information guides the rational design of new analogues with potentially improved potency, selectivity, or pharmacokinetic properties. The process is often complemented by molecular docking, which predicts the preferred orientation of a ligand within a target's binding site to form a stable complex. slideshare.net
| Pharmacophoric Feature | Description | Potential Role in Ligand-Receptor Interaction |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom or group with a lone pair of electrons (e.g., carbonyl oxygen, amine nitrogen). | Forms hydrogen bonds with donor groups (e.g., -OH, -NH) on the receptor. |
| Hydrogen Bond Donor (HBD) | An atom with an electropositive hydrogen (e.g., hydroxyl, amine). | Forms hydrogen bonds with acceptor groups (e.g., C=O, N) on the receptor. |
| Hydrophobic (HY) | A nonpolar group (e.g., alkyl, aryl). | Participates in van der Waals and hydrophobic interactions with nonpolar pockets of the receptor. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system (e.g., phenyl ring). | Can engage in π-π stacking or cation-π interactions with aromatic residues of the receptor. |
| Positive/Negative Ionizable | A group that can carry a formal positive or negative charge at physiological pH. | Forms electrostatic or ionic interactions with oppositely charged residues on the receptor. |
Ecological and Biotechnological Contexts of Chaetoquadrin B
Role of Chaetoquadrin B in Fungal Chemical Ecology
Fungi of the genus Chaetomium are recognized for their ability to produce a diverse array of secondary metabolites, which play crucial roles in their survival and adaptation to various ecosystems. nih.gov These compounds, including azaphilones like this compound, are not essential for primary growth but are thought to provide a competitive advantage in their natural habitats. frontiersin.org The production of such metabolites is often a response to environmental cues and stresses, enabling the fungus to defend its territory, deter predators, and compete with other microorganisms for resources. asm.org
While the specific ecological function of this compound has not been extensively studied, the known biological activities of other Chaetomium secondary metabolites offer significant insights. Many of these compounds exhibit antimicrobial, antifungal, and cytotoxic properties. auctoresonline.orgresearchgate.net This suggests that this compound may function as an allelochemical, a compound that influences the growth, survival, and reproduction of other organisms in its vicinity. nih.govresearchgate.net The production of such allelochemicals can create a zone of inhibition around the fungus, preventing the encroachment of competing bacteria and other fungi. auctoresonline.org
The chemical ecology of Chaetomium is complex, with the fungus capable of activating different biosynthetic gene clusters to produce a variety of bioactive compounds tailored to its specific ecological niche. nih.gov Therefore, this compound is likely part of a sophisticated chemical defense and communication system that contributes to the ecological success of the producing Chaetomium species. Further research into the allelopathic and signaling properties of pure this compound is needed to fully elucidate its role in fungal chemical ecology.
Interorganismal Interactions and Metabolite Production
The production of secondary metabolites in fungi, including this compound, is often not static but is dynamically influenced by interactions with other organisms. Co-culturing, the practice of growing two or more different microorganisms together, has emerged as a powerful technique to simulate these natural interactions and to induce the production of novel or an increased yield of existing compounds. mdpi.comresearchgate.net This approach mimics the competitive and symbiotic relationships that fungi experience in their natural environments, which can trigger the activation of otherwise silent biosynthetic gene clusters. mdpi.com
Studies on Chaetomium species have demonstrated that co-cultivation with bacteria can significantly alter their metabolic profile. For instance, co-culturing a Chaetomium species with Bacillus subtilis has been shown to increase the accumulation of certain constitutive metabolites by up to 8.3-fold and to induce the production of compounds not detected in axenic (pure) cultures. unideb.hu Similarly, co-culturing Chaetomium sp. with autoclaved Pseudomonas aeruginosa has also been reported to enhance the production of fungal metabolites. researchgate.net
While these studies did not specifically report on this compound, they provide a strong proof-of-concept that its biosynthesis could be influenced by microbial interactions. The presence of competing bacteria or other fungi could act as an elicitor, signaling the Chaetomium to produce defensive compounds like this compound to maintain its ecological niche. This highlights the potential of using co-culture techniques as a tool to explore the full biosynthetic potential of the fungus and to potentially increase the production of this compound.
| Interacting Organism | Effect on Chaetomium sp. Metabolite Production | Reference |
| Bacillus subtilis (viable) | Up to 8.3-fold increase in accumulation of some metabolites; induction of new compounds. | unideb.hu |
| Bacillus subtilis (autoclaved) | Up to 7.4-fold increase in accumulation of some metabolites. | unideb.hu |
| Pseudomonas aeruginosa (autoclaved) | Enhancement of the accumulation of constitutively present fungal metabolites. | researchgate.net |
Potential for Biosynthetic Pathway Engineering for Improved Production or Novel Analogs
The field of synthetic biology offers promising avenues for the enhanced production of valuable fungal secondary metabolites and the generation of novel analogs with potentially improved properties. This is often achieved through the engineering of the biosynthetic gene clusters (BGCs) responsible for their production. nih.gov this compound belongs to the azaphilone class of polyketides, and research into the biosynthesis of other azaphilones provides a roadmap for potential engineering strategies. rsc.org
A key first step is the identification of the specific BGC for this compound in the genome of the producing Chaetomium strain. Fungal genomes often contain numerous BGCs, many of which are silent under standard laboratory conditions. nih.gov Once the BGC is identified, various genetic engineering techniques can be applied. For example, the overexpression of key biosynthetic genes or pathway-specific transcription factors can lead to increased yields of the target compound. mdpi.com Conversely, gene knockouts can be used to block the formation of competing byproducts, thereby shunting metabolic flux towards the desired product. encyclopedia.pub
Furthermore, heterologous expression, which involves transferring the entire BGC from the native Chaetomium producer into a more genetically tractable and high-producing host fungus like Aspergillus oryzae, is a powerful strategy. researchgate.netmdpi.com This approach can overcome limitations of the native host and facilitate pathway manipulation. Engineering the biosynthetic enzymes themselves, such as the polyketide synthase (PKS), can lead to the creation of novel azaphilone structures that are not produced naturally. This has been successfully demonstrated for other azaphilone pathways and could be applied to generate novel this compound analogs with potentially enhanced or different biological activities. nih.gov
| Engineering Strategy | Potential Outcome for this compound | General Principle Reference |
| Overexpression of biosynthetic genes | Increased production yield of this compound. | mdpi.com |
| Gene knockout of competing pathways | Increased production yield of this compound by reducing byproducts. | encyclopedia.pub |
| Heterologous expression of the BGC | High-level production in a well-characterized host; easier pathway manipulation. | researchgate.netmdpi.com |
| Engineering of biosynthetic enzymes (e.g., PKS) | Generation of novel this compound analogs with potentially altered bioactivities. | nih.gov |
Q & A
Q. What are the standard protocols for isolating Chaetoquadrin B from Chaetomium species?
this compound is typically isolated via solvent extraction followed by chromatographic techniques. For example, ethyl acetate extracts of fungal cultures are subjected to silica gel column chromatography and preparative HPLC. UPLC-QToF-ESIMS is used for metabolite profiling to identify fractions containing this compound . Key steps include:
- Fermentation : Solid or liquid cultures of Chaetomium quadrangulatum or C. seminudum under controlled conditions.
- Extraction : Use of chloroform or ethyl acetate to isolate secondary metabolites.
- Purification : Sequential chromatography (e.g., silica gel, Sephadex LH-20) guided by bioactivity assays or mass spectrometry .
Q. How is the structural elucidation of this compound performed?
Structural characterization involves:
- Spectroscopic Analysis : NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to determine carbon skeleton and stereochemistry.
- Mass Spectrometry : High-resolution ESI-MS or QToF-MS for molecular formula confirmation (C₂₀H₂₄O₆, m/z 360.41) .
- Optical Rotation : Measurement of [α]D to compare with related compounds (e.g., Chaetoquadrin J: [α]D = −131.4°) .
Q. What preliminary bioactivity screenings are recommended for this compound?
Initial screenings should focus on:
- Antifungal Activity : Broth microdilution assays against Magnaporthe oryzae (MIC = 6.25 μM) and Gibberella saubinettii (MIC = 12.5 μM) .
- MAO Inhibition : In vitro assays using mouse liver MAO, with this compound showing 17.5% inhibition at 25 μg/mL (control: Luteusin A, IC₅₀ = 6.6 μM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., bladder, hepatic) to assess IC₅₀ values .
Advanced Research Questions
Q. How to design experiments to investigate the mechanism of this compound’s antifungal action?
- Target Identification : Use transcriptomics or proteomics to identify gene/protein expression changes in fungal pathogens post-exposure.
- Enzyme Inhibition Assays : Test inhibition of fungal-specific enzymes (e.g., chitin synthase) linked to cell wall biosynthesis.
- In Vivo Models : Evaluate efficacy in plant or animal models infected with Magnaporthe oryzae, monitoring disease progression and biomarker levels .
Q. How can researchers address variability in reported MIC values across studies?
Potential factors include:
- Strain Differences : Use standardized fungal strains (e.g., ATCC strains) and validate susceptibility via CLSI guidelines.
- Assay Conditions : Control variables like pH, temperature, and inoculum size.
- Compound Purity : Ensure ≥95% purity via HPLC and confirm absence of co-eluting metabolites (e.g., Chaetoquadrin A or C) that may synergize or antagonize activity .
Q. What strategies optimize this compound yield during extraction?
- Fermentation Optimization : Varying carbon/nitrogen sources, aeration, and incubation time (e.g., 14–21 days for C. seminudum).
- Chromatography Parameters : Use of reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) to improve resolution .
- Metabolic Elicitation : Co-culture with phytopathogens (e.g., Bipolaris sorokiniana) to induce secondary metabolite production .
Q. How to analyze structure-activity relationships (SAR) for this compound derivatives?
- Synthetic Modifications : Introduce functional groups (e.g., hydroxylation, methylation) at key positions (C-3, C-7) and test bioactivity.
- Computational Modeling : Use molecular docking to predict interactions with MAO or fungal targets (e.g., sEH for Chaetoquadrin J derivatives) .
- Comparative Bioassays : Evaluate derivatives against parent compound for changes in MICs or IC₅₀ values .
Methodological Notes
- Data Validation : Replicate experiments ≥3 times and use statistical tests (e.g., ANOVA) to confirm significance.
- Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility and data transparency .
- Interdisciplinary Collaboration : Partner with microbiologists for bioassays and chemists for synthetic derivatization to enhance research depth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
